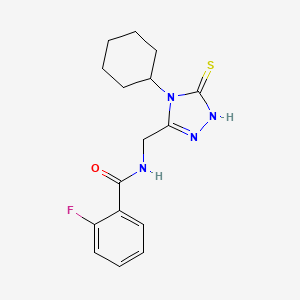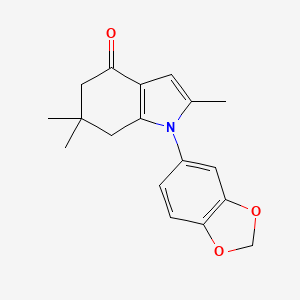
1-(1,3-benzodioxol-5-yl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eutylone is a designer drug of the phenethylamine class. It’s a synthetic cathinone with chemical structural and pharmacological similarities to schedule I and II amphetamines and cathinones such as 3,4-methylenedioxymethamphetamine (MDMA), methylone, and pentylone . It’s known to cause stimulant-related psychological and somatic effects .
Synthesis Analysis
The synthesis of compounds structurally similar to Eutylone often involves multi-step chemical processes . For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure .Chemical Reactions Analysis
Eutylone and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction .Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Scientific Research Applications
Synthesis and Chemical Reactions
1-(1,3-Benzodioxol-5-yl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a compound with potential applications in the field of organic synthesis and chemical reactions. For instance, the design and synthesis of water-soluble o-iodoxybenzoic acid derivatives show distinct oxidative properties in the oxidation of various β-keto esters, highlighting the compound's role in facilitating specific chemical transformations (Cui, Dong, Liu, & Zhang, 2011). Furthermore, its structural features, like the presence of 1,3-benzodioxol-5-yl moiety, contribute to the formation of specific supramolecular structures in certain chemical compounds (Low, Cobo, Nogueras, Sánchez, Albornoz, & Abonía, 2002).
Pharmacological Research
This compound has been explored for its potential pharmacological applications. Research into the synthesis and pharmacological evaluation of analogues containing 1H-indol-4-yl moieties, like the compound , has shown that these analogues can act as potent antimitotic agents, highlighting their potential use in cancer treatment (Shetty, Lee, Liu, Husain, Joseph, Lu, Nelson, Mihelcic, Chao, Moffett, Schumacher, Flubacher, Stojanović, Bukhtiyarova, Williams, Lee, Ochman, Saporito, Moore, Flynn, Dorsey, Springman, Fujimoto, & Kelly, 2011).
Antibacterial Activity
The compound's derivatives have been synthesized and evaluated for their antibacterial activity. Studies have indicated that N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine exhibit antibacterial properties, although their efficacy may be moderate compared to standard antibiotics (Aziz‐ur‐Rehman, Siddiqa, Abbasi, Siddiqui, Khalid, Rasool, Ahmed, & Malik, 2015).
Organic Dyes Degradation
In the environmental domain, this compound has been utilized in the degradation of organic dyes, highlighting its potential application in environmental remediation and pollution control (Ganapaty, Srilakshmi, Pannakal, Rahman, Laatsch, & Brun, 2009).
Molecular and Supramolecular Chemistry
Additionally, the compound contributes to the advancement of molecular and supramolecular chemistry by playing a role in the synthesis and structure analysis of various chemical compounds. For example, its structural features have been crucial in understanding the formation of specific supramolecular architectures (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Safety And Hazards
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-6-13-14(8-18(2,3)9-15(13)20)19(11)12-4-5-16-17(7-12)22-10-21-16/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILGCGWTYCIRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC4=C(C=C3)OCO4)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

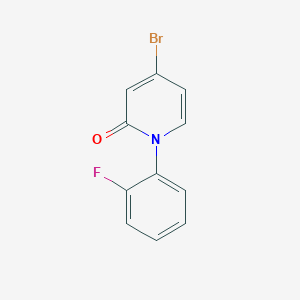
![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2883651.png)
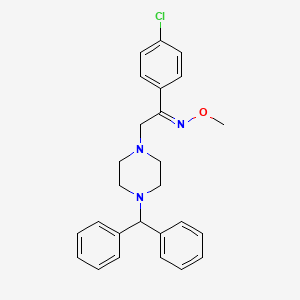
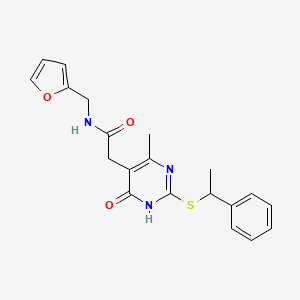
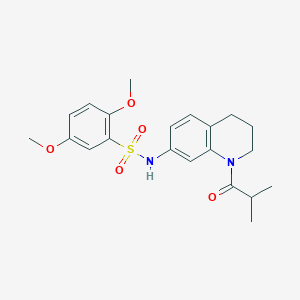
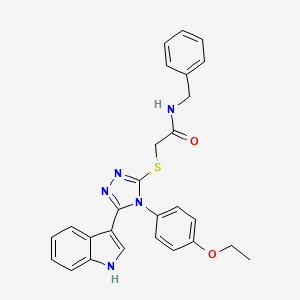
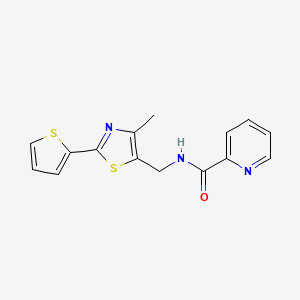
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2883664.png)
![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2883666.png)
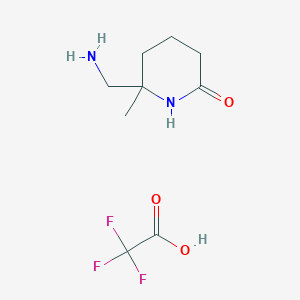
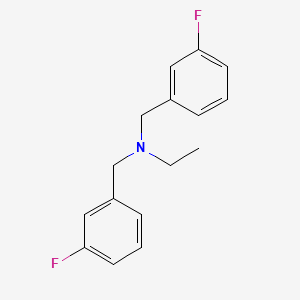
![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2883669.png)
![3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883671.png)
